molecular formula C19H40N2O4 B1674556 Cocamidopropyl betaine CAS No. 4292-10-8

Cocamidopropyl betaine

Cat. No.: B1674556
CAS No.: 4292-10-8
M. Wt: 360.5 g/mol
InChI Key: RXMUKMSXIXSYOA-UHFFFAOYSA-N
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Description

Lauramidopropyl betaine is a surface active substance.

Mechanism of Action

Target of Action

Cocamidopropyl betaine (CAPB) is a surfactant derived from coconut oil and dimethylaminopropylamine . It primarily targets dirt, oil, and impurities on the skin and hair . As a surfactant, it reduces the surface tension of water, allowing it to mix with oils and dirt for easy removal .

Mode of Action

CAPB interacts with its targets (dirt, oil, and impurities) by binding to them, making them easier to wash off . It is a zwitterionic compound, meaning it has both positively and negatively charged groups within the same molecule . This allows CAPB to act as a surfactant and contribute to the foaming and cleaning properties of various personal care and cleaning products .

Biochemical Pathways

The reaction mechanism involves nucleophilic substitution of the hydrogen atom in the secondary amide group with chlorine at the first stage .

Pharmacokinetics

It is known that capb is easily soluble in water across a wide ph range , which may influence its bioavailability.

Result of Action

The primary result of CAPB’s action is the removal of dirt, oil, and impurities from the skin and hair . It also reduces the drying effects of harsher detergents in skin and hair care products . It has been observed to induce mild skin irritation, eye irritation, and skin sensitization .

Action Environment

The action of CAPB can be influenced by environmental factors. For instance, in the presence of active chlorine in water, CAPB can form a wide range of disinfection by-products . Moreover, CAPB’s effectiveness as a surfactant can be influenced by the pH of the solution, as it is soluble in water across a wide pH range .

Biochemical Analysis

Biochemical Properties

Cocamidopropyl betaine acts as a surfactant, allowing it to interact with various biomolecules. It has a long hydrocarbon chain at one end and a polar group at the other, enabling it to act as a detergent . It is a zwitterion, consisting of both a quaternary ammonium cation and a carboxylate .

Cellular Effects

This compound is generally considered safe for most individuals, but it can induce mild skin irritation, eye irritation, and skin sensitization . It is also cytotoxic, meaning it can be harmful to living cells, especially in high concentrations .

Molecular Mechanism

This compound’s mechanism of action is primarily due to its surfactant properties. It allows water and oil to interact, making it possible to remove oil with water, lifting it from the skin or hair . It also undergoes transformation under the action of active chlorine in water with the formation of a wide range of disinfection by-products .

Temporal Effects in Laboratory Settings

This compound was observed to induce mild skin irritation, eye irritation, and skin sensitization . The systemic exposure dose of this compound was estimated to range from 0.00120 to 0.93195 mg/kg/day when used in cosmetic products .

Dosage Effects in Animal Models

The NOAEL (No Observed Adverse Effect Level) of this compound was determined to be 250 mg/kg/day based on the results of a 92-day repeated-dose oral toxicity study in rats .

Transport and Distribution

It is known that this compound is used in products that clean the skin and hair, due to its ability to lift and remove oil .

Properties

IUPAC Name

carboxymethyl-[3-(dodecanoylamino)propyl]-dimethylazanium;hydroxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38N2O3.H2O/c1-4-5-6-7-8-9-10-11-12-14-18(22)20-15-13-16-21(2,3)17-19(23)24;/h4-17H2,1-3H3,(H-,20,22,23,24);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMUKMSXIXSYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)O.[OH-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of cocamidopropyl betaine affect the properties of shampoo formulations?

A1: Research has shown that this compound significantly impacts both the viscosity and foaming properties of shampoos. [, ] Specifically, compared to other amphoteric surfactants like disodium coco ampho diacetate and capryl/capramidopropyl betaine, this compound requires less salt (NaCl) to achieve desired viscosity. [, ] It also exhibits superior foaming capabilities, particularly at a 10% (w/v) concentration in the shampoo base. [, ]

Q2: How does this compound impact the optical properties of paper?

A3: Research indicates that treating different office paper brands with this compound solutions can alter their optical properties, specifically their reflectance spectra after exposure to ultraviolet radiation. [, ] The extent of these changes appears to be dependent on the type of paper and treatment method (soaking vs. disintegration). [, ]

Q3: What is the role of amidoamine in this compound allergy?

A4: Amidoamine, a byproduct and contaminant in this compound synthesis, is suspected to be the actual allergen in many cases of reported this compound allergy. [, ] Patch testing revealed that a significant number of individuals reacting to this compound also exhibited sensitivity to amidoamine. [, ] This suggests that amidoamine impurities in this compound products might be the primary trigger for allergic contact dermatitis.

Q4: Is this compound safe for use in oral care products?

A6: Research suggests that high concentrations of this compound exhibit significant cytotoxicity to human gingival fibroblasts in vitro. [, ] This raises concerns about its use in oral care products, particularly considering potential irritation and allergic reactions.

Q5: What is the recommended maximum concentration of this compound in cosmetic products?

A7: Based on safety assessments, it is recommended that the maximum concentration of this compound in leave-on cosmetic formulations should not exceed 3.0% to minimize irritation potential. [] The use of this compound in rinse-off products is generally considered safe as currently applied. []

Q6: How can free fatty acids, a known impurity in this compound, be analyzed?

A8: High-pressure liquid chromatography (HPLC) has been successfully used to determine free fatty acid content in this compound. [] This method involves neutralizing the fatty acids to their sodium salts and derivatizing them with 2-bromo-2-acetonaphthone before HPLC analysis. []

Q7: What is known about the biodegradability of this compound?

A10: Studies show that bacteria of the genus Pseudomonas can effectively degrade this compound. [] This indicates the potential for bioremediation strategies using these bacteria to remove this surfactant from wastewater. []

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